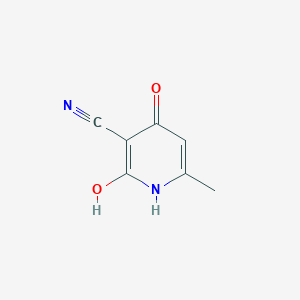

2,4-Dihydroxy-6-methylnicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPRWVSFHGPPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001190600 | |

| Record name | 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67643-17-8 | |

| Record name | 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67643-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001190600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dihydroxy-6-methylnicotinonitrile CAS number and properties

CAS Number: 67643-17-8

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chemical Identity and Physical Properties

2,4-Dihydroxy-6-methylnicotinonitrile, also known as 2,4-dihydroxy-6-methylpyridine-3-carbonitrile, is a heterocyclic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 67643-17-8 | [1] |

| Molecular Formula | C₇H₆N₂O₂ | [2] |

| Molecular Weight | 150.135 g/mol | [2] |

| Solubility | Limited data available. It is likely slightly soluble in water and more soluble in polar organic solvents. | [2] |

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analysis of this compound are not available in the reviewed literature. General synthetic strategies for related nicotinonitrile and pyridine derivatives often involve condensation reactions. For instance, the synthesis of various nicotinonitrile derivatives can be achieved through the cyclization of chalcones with malononitrile in the presence of ammonium acetate.[3][4] Another approach for creating substituted pyridines involves the reaction of β-amino enones with methylene compounds.

It is important to note that these are general methodologies for related structures, and a specific, validated protocol for this compound has not been identified.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the public domain. For researchers planning to synthesize or work with this compound, the following are predicted spectral characteristics based on its structure:

-

¹H NMR: Signals corresponding to the methyl protons, the aromatic proton on the pyridine ring, and the hydroxyl protons would be expected. The chemical shifts would be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl groups.

-

¹³C NMR: Resonances for the seven carbon atoms, including the methyl carbon, the carbons of the pyridine ring, and the nitrile carbon, would be present.

-

FT-IR: Characteristic absorption bands would be expected for the O-H stretches of the hydroxyl groups (typically broad, around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-H stretching and bending vibrations.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (150.135). Fragmentation patterns would likely involve the loss of small molecules such as HCN, CO, and cleavage of the methyl group.

Biological Activity and Signaling Pathways

There is no available information in the reviewed scientific literature regarding the biological activity, pharmacology, or mechanism of action of this compound. Studies on other nicotinonitrile derivatives have shown a range of biological activities, including antibacterial, antifungal, and antiproliferative effects.[3][4][5][6] However, without experimental data on the specific compound , any potential biological effects are purely speculative.

Due to the lack of information on its biological targets and mechanism of action, no signaling pathways or experimental workflows involving this compound can be described or visualized.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a thorough review of public scientific databases reveals a significant gap in the knowledge regarding its synthesis, purification, analytical characterization, and biological properties. This suggests that the compound is not extensively studied. Researchers interested in this molecule will likely need to develop and validate their own experimental protocols for its synthesis and analysis, and conduct primary screening to determine any biological activities.

References

- 1. This compound | CAS 67643-17-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound: Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]

- 3. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2,4-Dihydroxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,4-Dihydroxy-6-methylnicotinonitrile is limited. This guide summarizes the existing information and provides extrapolated data based on structurally related compounds to offer a comprehensive overview for research and development purposes. All extrapolated data should be confirmed through experimental validation.

Introduction

This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring is a core scaffold in numerous pharmaceuticals, and the presence of hydroxyl, methyl, and nitrile functional groups suggests a potential for diverse chemical reactivity and biological activity. This document provides a summary of its known physical and chemical properties, along with projected data based on analogous structures.

Physicochemical Properties

Quantitative data for this compound is not extensively reported. The following table summarizes the available information and provides estimated values for key properties.

| Property | Reported/Estimated Value | Source/Basis |

| Molecular Formula | C₇H₆N₂O₂ | [1] |

| Molar Mass | 150.135 g/mol | [1] |

| CAS Number | 67643-17-8 | [2] |

| Appearance | White to off-white crystalline powder (Expected) | Based on related compounds |

| Melting Point | >200 °C (Decomposition likely) | Extrapolated from similar dihydroxypyridine structures |

| Boiling Point | Not available (Decomposition expected at high temperatures) | - |

| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO and DMF (Expected) | [1] |

| pKa | No data available. Expected to have acidic protons from the hydroxyl groups. | - |

Chemical Structure and Tautomerism

This compound can exist in several tautomeric forms due to keto-enol tautomerism, a common feature of hydroxypyridines. The equilibrium between these forms is influenced by the solvent and solid-state packing. The predominant tautomers are expected to be the pyridone forms, which are often more stable.

Caption: Tautomeric forms of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Spectral Properties (Predicted)

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | - Aromatic proton singlet (1H) - Methyl group singlet (3H) - Broad signals for hydroxyl/amine protons (2H), exchangeable with D₂O |

| ¹³C NMR | - Signals for quaternary carbons of the pyridine ring - Signal for the carbon of the nitrile group (C≡N) - Signal for the methyl carbon |

| IR Spectroscopy | - Broad O-H/N-H stretching band (3200-3500 cm⁻¹) - C≡N stretching band (around 2220-2260 cm⁻¹) - C=O stretching band (if pyridone tautomer is present, around 1650-1690 cm⁻¹) - C=C and C=N stretching bands of the aromatic ring (1400-1600 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (150.135) |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, a general synthetic approach can be proposed based on established methods for nicotinonitrile synthesis.

Proposed Synthetic Workflow

A plausible synthetic route could involve the condensation of an active methylene compound with an appropriate precursor, followed by cyclization.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly studied. However, the nicotinonitrile scaffold is present in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The dihydroxypyridine moiety is also a key feature in various bioactive molecules.

Hypothetical Signaling Pathway Involvement

Given the structural similarities to other kinase inhibitors, one could hypothesize that this compound might interact with intracellular signaling pathways, such as the MAP kinase pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Important Note: The above pathway is purely illustrative of a potential mechanism of action for a compound of this class and is not based on experimental data for this compound.

Conclusion and Future Directions

This compound is a compound with potential for further investigation in drug discovery and materials science. The current lack of comprehensive data highlights an opportunity for foundational research into its synthesis, characterization, and biological evaluation. Future studies should focus on:

-

Developing and optimizing a reliable synthetic route.

-

Performing detailed spectroscopic and crystallographic analysis to confirm its structure and tautomeric preferences.

-

Screening for biological activity against various targets, such as kinases, and in different disease models.

This foundational work is essential to unlock the full potential of this and related nicotinonitrile derivatives.

References

- 1. This compound: Properties, Applications, Safety Data & Reliable Suppliers in China [nj-finechem.com]

- 2. This compound | CAS 67643-17-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis pathways for substituted nicotinonitriles

An In-depth Technical Guide to the Synthesis of Substituted Nicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotinonitriles, also known as cyanopyridines, represent a critical scaffold in medicinal chemistry and materials science. The pyridine ring is a fundamental N-heteroaromatic structure found in numerous pharmaceuticals, while the nitrile group provides a versatile handle for further chemical transformations.[1] Molecules incorporating the nicotinonitrile core exhibit a wide array of biological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties.[1] Consequently, the development of efficient, modular, and robust synthetic methodologies for accessing polysubstituted nicotinonitriles remains an area of intense research.[2]

This technical guide provides a comprehensive overview of key synthetic pathways for preparing substituted nicotinonitriles. It details several prominent methods, including classical named reactions, multicomponent strategies, and modern catalytic approaches. For each pathway, a general description, a detailed reaction workflow, a summary of quantitative data, and a representative experimental protocol are provided to serve as a practical resource for laboratory scientists.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful and widely used method for constructing 2,3,6-trisubstituted pyridines. The reaction proceeds in two main steps: a condensation between an enamine and an ethynylketone to form an aminodiene intermediate, followed by a heat-induced cyclodehydration to yield the final pyridine product.[3][4] This method offers a high degree of regiochemical control.[5] Modifications using Brønsted or Lewis acid catalysts can lower the required temperature for the final cyclization step.[4][6]

Logical Workflow: Bohlmann-Rahtz Synthesis

Caption: General workflow for the Bohlmann-Rahtz pyridine synthesis.

Quantitative Data: Bohlmann-Rahtz Synthesis Examples

Recent modifications have enabled this reaction to be performed in a one-pot, three-component fashion, combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds with excellent regiochemical control.[5]

| 1,3-Dicarbonyl Compound | Alkynone | Conditions | Yield (%) | Reference |

| Ethyl acetoacetate | 1-Phenylprop-2-yn-1-one | EtOH, Reflux, 16h | 85 | [5] |

| Acetylacetone | 1-Phenylprop-2-yn-1-one | EtOH, Reflux, 16h | 82 | [5] |

| Ethyl benzoylacetate | 1-Phenylprop-2-yn-1-one | EtOH, Reflux, 16h | 79 | [5] |

| Ethyl acetoacetate | 1-(Thiophen-2-yl)prop-2-yn-1-one | EtOH, Reflux, 16h | 75 | [5] |

Experimental Protocol: Modified Bohlmann-Rahtz Three-Component Synthesis

This protocol is adapted from the one-pot synthesis of polysubstituted pyridines.[5]

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in absolute ethanol (10 mL), add aqueous ammonia (28%, 1.5 mmol).

-

Reagent Addition: Add the alkynone (1.0 mmol) to the mixture.

-

Reaction: Stir the resulting mixture at reflux for the time specified (typically 16-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure substituted pyridine product.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[7] This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a cornerstone of green chemistry and drug discovery.[7][8] Several MCRs are employed for the synthesis of nicotinonitriles, often starting from simple, readily available precursors.

Logical Workflow: General Four-Component Synthesis

A common MCR strategy involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium source.

Caption: A general four-component, one-pot synthesis of nicotinonitriles.

Quantitative Data: Synthesis from Chalcones and Malononitrile

A prevalent three-component variation involves the reaction of pre-formed chalcones (1,3-diaryl-prop-2-en-1-ones) with malononitrile and ammonium acetate.[1]

| Chalcone Substituent (Ar¹) | Chalcone Substituent (Ar²) | Conditions | Yield (%) | Reference |

| 4-Cl-C₆H₄ | 4-OCH₃-C₆H₄ | Ethanol, Reflux | 85 | [9] |

| 4-F-C₆H₄ | 4-OCH₃-C₆H₄ | Ethanol, Reflux | 82 | [9] |

| C₆H₅ | C₆H₅ | Ethanol, NH₄OAc, Reflux | Good | [1] |

| 4-CH₃-C₆H₄ | C₆H₅ | Ethanol, NH₄OAc, Reflux | Good | [1] |

Experimental Protocol: Three-Component Synthesis from a Chalcone

This protocol is a general representation based on literature procedures.[1][9]

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (8.0 mmol) in ethanol (20 mL).

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. A solid product often precipitates. If not, pour the mixture into ice-cold water.

-

Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted nicotinonitrile.

FeCl₃-Promoted Condensation-Cyclization

A modern approach for synthesizing multiply arylated nicotinonitriles involves an iron(III) chloride-promoted reaction between an enamino nitrile and an α,β-unsaturated ketone.[2] This method is notable for its efficiency and broad substrate scope, providing access to fully substituted nicotinonitriles in just three steps from simple starting materials.[2]

Logical Workflow: FeCl₃-Promoted Synthesis

Caption: FeCl₃-promoted synthesis of multiply arylated nicotinonitriles.

Quantitative Data: FeCl₃-Promoted Synthesis Examples

The reaction demonstrates good to excellent yields across a variety of substituted substrates.[2]

| Enamino Nitrile (R¹) | α,β-Unsaturated Ketone (R², R³) | Yield (%) | Reference |

| C₆H₅ | C₆H₅, C₆H₅ | 91 | [2] |

| 4-MeO-C₆H₄ | C₆H₅, C₆H₅ | 93 | [2] |

| C₆H₅ | 4-Me-C₆H₄, C₆H₅ | 89 | [2] |

| C₆H₅ | C₆H₅, 4-Cl-C₆H₄ | 88 | [2] |

| 4-Cl-C₆H₄ | C₆H₅, C₆H₅ | 94 | [2] |

Experimental Protocol: FeCl₃-Promoted Synthesis of 2,4,5,6-Tetraphenylnicotinonitrile

This protocol is adapted from Iwai et al.[2]

-

Reaction Setup: To a screw-capped test tube, add the enamino nitrile (3-amino-2,3-diphenylacrylonitrile, 0.5 mmol), the α,β-unsaturated ketone (chalcone, 0.5 mmol), and iron(III) chloride (FeCl₃, 0.75 mmol).

-

Solvent Addition: Add toluene (2.5 mL) to the test tube.

-

Reaction: Seal the tube and heat the mixture at 110 °C for 24 hours.

-

Work-up: After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the mixture with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting residue using silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the product.

Other Notable Synthetic Methods

Dehydration of Nicotinamide

A classical and straightforward method for preparing the parent nicotinonitrile involves the dehydration of nicotinamide. This is typically achieved using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).[10]

-

Protocol: Nicotinamide (0.82 mol) and phosphorus pentoxide (0.70 mol) are mixed in a round-bottom flask. The mixture is heated vigorously under reduced pressure (15-20 mm Hg). The product distills and is collected in a cooled receiver. The crude product is then purified by distillation at atmospheric pressure to yield nicotinonitrile (83-84% yield).[10]

Base-Mediated Annulation of α-Keto Vinyl Azides

A novel strategy provides access to highly functionalized 2-aminonicotinonitriles through the base-mediated annulation of α-keto vinyl azides with α,α-dicyanoalkenes.[11] This reaction proceeds through a proposed mechanism involving ring-opening and intramolecular rearrangements, offering good yields for complex structures.[11]

Conclusion

The synthesis of substituted nicotinonitriles is a rich and evolving field, driven by the importance of this scaffold in various scientific disciplines. The methods outlined in this guide—from the classic Bohlmann-Rahtz synthesis to modern multicomponent and catalyzed reactions—provide researchers with a versatile toolkit for accessing a wide diversity of these valuable compounds. The choice of a specific pathway will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As research continues, the development of even more efficient, sustainable, and selective methods for nicotinonitrile synthesis can be anticipated, further enabling advancements in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 7. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Base-mediated synthesis of highly functionalized 2-aminonicotinonitriles from α-keto vinyl azides and α,α-dicyanoalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Functionalized Pyridine Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties, including basicity and the ability to form hydrogen bonds, make it a privileged scaffold in the design of therapeutic agents.[1] Functionalized pyridine derivatives are integral components of numerous clinically approved drugs and exhibit a remarkable spectrum of biological activities, ranging from anticancer and antimicrobial to neuroprotective and enzyme inhibitory effects.[1][2] This guide provides a comprehensive overview of the diverse biological activities of functionalized pyridine compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Anticancer Activity

Pyridine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[3][5]

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7] Several pyridine-based compounds have been developed as potent VEGFR-2 inhibitors.[8][9]

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities of Selected Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | 3.93 ± 0.73 | [10] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | Not Reported | [10] |

| Spiro-pyridine 7 | HepG-2 (Liver) | 8.90 ± 0.6 | 0.221 ± 0.009 | [11] |

| Caco-2 (Colon) | 7.83 ± 0.5 | [11] | ||

| Spiro-pyridine 8 | HepG-2 (Liver) | 8.42 ± 0.7 | Not Reported | [11] |

| Caco-2 (Colon) | 13.61 ± 1.2 | [11] | ||

| Pyridine derivative 10 | HepG2 (Liver) | 4.25 | 0.12 | [9] |

| Pyridine derivative 22 | Not Reported | Not Reported | 0.00133 | [8] |

| Pyridine derivative 27 | Not Reported | Not Reported | 3.62 | [8] |

| Pyridine derivative 43 | Not Reported | Not Reported | 0.02638 | [8] |

| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 (48h) | Not Applicable | [10] |

| Sorafenib (Reference) | Not Reported | Not Reported | 0.10 | [9] |

Signaling Pathway: VEGFR-2 Inhibition by Functionalized Pyridines

Caption: VEGFR-2 signaling pathway and the point of inhibition by functionalized pyridine compounds.[6]

Induction of Apoptosis and Cell Cycle Arrest via p53 and JNK Upregulation

Certain anticancer pyridine derivatives exert their effects by inducing G2/M phase cell cycle arrest and apoptosis.[5] Mechanistic studies have revealed that these compounds can upregulate the expression of tumor suppressor protein p53 and c-Jun N-terminal kinase (JNK), leading to cell cycle inhibition and programmed cell death.[5]

Signaling Pathway: p53 and JNK Mediated Apoptosis

Caption: Simplified pathway showing p53 and JNK upregulation by anticancer pyridines.[5]

Antimicrobial Activity

Functionalized pyridine compounds have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13] Their mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[14]

Quantitative Data: Antimicrobial Activity (MIC) of Selected Pyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyridine salt 66 | S. aureus | 56 ± 0.5 | [15] |

| E. coli | 55 ± 0.5 | [15] | |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [15] |

| Candida species | 0.25 - 2 | [15] | |

| Pyrazolopyridine 2g | MRSA | 2 | [4] |

| VRE | 8 | [4] | |

| P. aeruginosa (piperacillin-resistant) | 4 | [4] | |

| Pyrazolopyridine 2l | ESBL-producing K. pneumoniae | 8 | [4] |

| Thiazole-pyridine 7c | Candida albicans | 0.15 mM | [10] |

| Thiazole-pyridine 8c | Candida albicans | 0.15 mM | [10] |

| Bis-(imidazole)-pyridine 5a | Candida albicans (wild type) | 3.9 | [16] |

| Ciprofloxacin (Reference) | Various Bacteria | - | [4] |

| Fluconazole (Reference) | Candida albicans | - | [16] |

Neuroprotective Effects

Certain pyridine derivatives, particularly 1,4-dihydropyridines (DHPs), exhibit significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[1][17] Their mechanisms of action are multifaceted and include the modulation of calcium homeostasis, antioxidant activity, and inhibition of glycogen synthase kinase-3β (GSK-3β).[6][9]

Signaling Pathway: Neuroprotection by 1,4-Dihydropyridine Derivatives

Caption: Multifaceted neuroprotective mechanisms of 1,4-dihydropyridine derivatives.[9]

Quantitative Data: GSK-3β Inhibitory Activity of Selected Pyridine Derivatives

| Compound | GSK-3β Inhibition IC50 | Reference |

| Pyrazolo[3,4-b]pyridine 15 | 0.001 µM | [18] |

| Pyrazolo[3,4-b]pyridine 16 | 0.0008 µM | [18] |

| Pyrrolo[2,3-b]pyridine S01 | 0.00035 µM | [19] |

| 6-amino pyridine 8d | 0.77 ± 0.01 μM | [20] |

| Imidazo[1,5-a]pyridine 2 | 0.004 µM | [21] |

| Imidazo[1,5-a]pyridine 4 | 0.009 µM | [21] |

Experimental Protocols

Synthesis of Functionalized Pyridine Compounds

Workflow: General Synthesis of 2-Amino-3-cyanopyridine Derivatives

Caption: One-pot synthesis of 2-amino-3-cyanopyridine derivatives.[1]

Detailed Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [1]

-

Reactant Mixture: In a reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), methyl ketone or cyclohexanone (1 mmol), and ammonium acetate (1.5 mmol).

-

Catalyst Addition: Add the nanostructured diphosphate Na2CaP2O7 catalyst.

-

Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the 2-amino-3-cyanopyridine derivative.

Biological Assays

Workflow: MTT Cytotoxicity Assay

References

- 1. mdpi.com [mdpi.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. ijsat.org [ijsat.org]

- 4. irjet.net [irjet.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. benchchem.com [benchchem.com]

- 10. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]

- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 16. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectroscopic Data of 2,4-Dihydroxy-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2,4-Dihydroxy-6-methylnicotinonitrile (CAS No. 67643-17-8). Due to the limited availability of detailed, publicly accessible raw spectral data, this guide summarizes the confirmed structural information and provides predicted and analogous spectral data to support researchers in the identification and characterization of this compound.

Chemical Structure and Properties

This compound , also known as 3-Cyano-4,6-dihydroxy-2-methylpyridine, possesses the following chemical structure:

-

Molecular Formula: C₇H₆N₂O₂

-

Molecular Weight: 150.13 g/mol

-

Appearance: Yellow to brown solid[1]

-

Tautomerism: It is important to note that this compound can exist in tautomeric forms, primarily the pyridone form (4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), which can influence its spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the expected and analogous spectroscopic data based on the chemical structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 2.2 - 2.5 | Singlet | 3H | -CH₃ |

| ~ 5.9 - 6.2 | Singlet | 1H | Pyridine C₅-H |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | C₄-OH |

| ~ 11.0 - 13.0 | Broad Singlet | 1H | N₁-H (pyridone tautomer) |

Note: Chemical shifts are predictions and can be influenced by solvent and concentration. The broad signals for the hydroxyl and amine protons are due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 18 - 22 | -CH₃ |

| ~ 95 - 105 | C₃ |

| ~ 100 - 110 | C₅ |

| ~ 115 - 120 | -C≡N |

| ~ 150 - 160 | C₆ |

| ~ 160 - 170 | C₄ |

| ~ 165 - 175 | C₂ (pyridone tautomer) |

Note: The chemical shifts are predictions and serve as a guideline for spectral interpretation.

Table 3: Key IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H and N-H stretching |

| ~ 2220 - 2240 | Medium, Sharp | C≡N stretching |

| ~ 1640 - 1680 | Strong | C=O stretching (pyridone tautomer) |

| ~ 1550 - 1620 | Medium | C=C and C=N stretching (aromatic ring) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 150 | [M]⁺ (Molecular Ion) |

Note: Fragmentation patterns would depend on the ionization technique used. Common fragmentation might involve the loss of the cyano group (-26) or cleavage of the pyridine ring.

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| ~ 220 - 240 | Methanol/Ethanol |

| ~ 280 - 320 | Methanol/Ethanol |

Note: The absorption maxima are estimations based on the conjugated pyridone system. The exact wavelengths and molar absorptivity would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general synthetic approach and standard spectroscopic methodologies are provided below.

General Synthesis Workflow

A plausible synthetic route for this compound involves the condensation of ethyl acetoacetate with cyanoacetamide, followed by cyclization.

Caption: General synthesis workflow for this compound.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or ATR crystal and subtract it from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

3.2.4. UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the sample over the UV-Vis range (typically 200-800 nm) using a matched cuvette containing the pure solvent as a reference.

Signaling Pathways and Logical Relationships

Currently, there is no specific information in the public domain detailing the signaling pathways in which this compound may be involved. However, substituted nicotinonitrile and pyridone scaffolds are present in various biologically active molecules and drug candidates. The logical workflow for investigating the biological activity of this compound would follow a standard drug discovery pipeline.

Caption: A generalized workflow for drug discovery and development.

This guide serves as a foundational resource for researchers working with this compound. While detailed experimental spectra are currently limited, the provided information and protocols offer a strong starting point for characterization and further investigation into the properties and potential applications of this compound.

References

The Ascendancy of a Scaffold: A Technical Guide to the Discovery and History of Nicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational framework for a multitude of pharmacologically active compounds. Its unique electronic properties and versatile reactivity have enabled the development of drugs targeting a wide array of diseases, from cardiovascular disorders to cancer. This technical guide provides an in-depth exploration of the discovery and historical development of nicotinonitrile and its derivatives, offering detailed experimental protocols, quantitative biological data, and visual representations of key concepts to support researchers and drug development professionals in this dynamic field.

The Genesis of a Scaffold: The Discovery and Early Synthesis of Nicotinonitrile

The journey of nicotinonitrile began with early explorations into the chemistry of pyridine derivatives. While the exact first synthesis is not definitively documented in a single seminal publication, historical accounts point to its preparation from nicotinic acid or its amide. One of the well-documented early methods involves the dehydration of nicotinamide.[1][2]

A common laboratory-scale synthesis involves the reaction of nicotinamide with a dehydrating agent like phosphorus pentoxide.[1] This method, while effective, underscores the classical approaches to nitrile synthesis from amides. Over the years, more efficient and scalable methods have been developed, including the ammoxidation of 3-methylpyridine (3-picoline), which has become a primary industrial route for nicotinonitrile production.[2]

Historical Synthetic Protocols

Several methods for the synthesis of nicotinonitrile have been reported over time, reflecting the evolution of synthetic organic chemistry. These include:

-

From Nicotinic Acid: Heating nicotinic acid with ammonium acetate and acetic acid.[1]

-

From 3-Pyridinesulfonic Acid: Fusion of the sodium salt with sodium cyanide.[1]

-

From 3-Bromopyridine: Reaction with cuprous cyanide.[1]

-

From Nicotinamide: Reaction with benzenesulfonyl or p-toluenesulfonyl chloride in pyridine.[1]

These early methods laid the groundwork for the widespread availability of the nicotinonitrile scaffold, paving the way for the exploration of its derivatives.

The Rise of Nicotinonitrile Derivatives in Medicine

The true potential of the nicotinonitrile core was realized with the discovery of its derivatives' potent and diverse biological activities. This has led to the development of several marketed drugs and a vast library of compounds with therapeutic promise.

A Historical Timeline of Key Discoveries

The development of nicotinonitrile-based drugs can be traced through key milestones in medicinal chemistry, particularly in the areas of phosphodiesterase and tyrosine kinase inhibitors.

The discovery of phosphodiesterases (PDEs) in the early 1970s and their role in cellular signaling opened the door for the development of PDE inhibitors.[3] Milrinone, a PDE3 inhibitor with a nicotinonitrile core, emerged in the 1980s as a potent inotropic and vasodilator agent for the treatment of heart failure.[4][5]

Similarly, the discovery of tyrosine kinases (TKs) and their role in cancer in the late 1970s and 1980s led to the development of tyrosine kinase inhibitors (TKIs).[6][7] This field saw a major breakthrough with the approval of imatinib in 2001.[8] Subsequent research led to the development of second-generation TKIs, including the nicotinonitrile-containing drugs bosutinib (a dual Src/Abl inhibitor) and neratinib (a HER2/EGFR inhibitor).[9][10]

Quantitative Biological Data of Nicotinonitrile Derivatives

The therapeutic potential of nicotinonitrile derivatives is underscored by their potent inhibitory activities against various biological targets. The following tables summarize key quantitative data for their anticancer and anti-inflammatory effects.

Anticancer Activity: PIM-1 Kinase Inhibitors

PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Compound 4k | - | 21.2 | [11] |

| Compound 7b | - | 18.9 | [11] |

| Compound 12 | - | 14.3 | [12] |

| Compound 8e | (Pim-1, Pim-2, Pim-3) | ≤ 280 | [13] |

Anticancer Activity: VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Compound 8 | - | 77.02 | [14] |

| Compound A-1 | - | >1000 | [15] |

| Compound C-6 | - | >1000 | [15] |

| Compound D-1 | - | >1000 | [15] |

| Compound 10b | - | >1000 | [16] |

| Compound 16c | - | >1000 | [16] |

Anti-inflammatory Activity

Nicotinonitrile derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of inflammatory mediators.

| Compound Class | Assay | IC50 (µM) | Reference |

| Nicotinonitrile-thiazole hybrids | DPPH radical scavenging | Varies | [17] |

| Nicotinonitrile-pyrazole hybrids | NO radical scavenging | Varies | [17] |

| Substituted Pyridines | - | Varies | [18] |

Detailed Experimental Protocols

The synthesis of medicinally important nicotinonitrile derivatives often involves multi-step sequences. The following sections provide detailed protocols for the synthesis of key examples.

Synthesis of Bosutinib

Bosutinib is a dual Src/Abl tyrosine kinase inhibitor. A reported synthesis starts from 3-methoxy-4-hydroxybenzoic acid.[19][20]

Experimental Protocol:

-

Esterification: 3-methoxy-4-hydroxybenzoic acid is esterified.

-

Alkylation: The resulting ester is alkylated.

-

Nitration: The alkylated product undergoes nitration.

-

Reduction: The nitro group is reduced to an amine.

-

Cyclization: The amino compound is cyclized to form the quinoline core.

-

Chlorination: The quinoline is chlorinated.

-

Amination (x2): Two successive amination reactions are performed to introduce the side chains, yielding bosutinib.[19][20]

A detailed, step-by-step procedure with specific reagents and conditions can be found in the cited literature.[19][20]

Synthesis of Neratinib

Neratinib is an irreversible inhibitor of HER2 and EGFR kinases. A formal synthesis has been reported, highlighting a key cyclization step.[10]

Experimental Protocol:

-

Enaminonitrile Formation: The synthesis starts with the formation of an enaminonitrile intermediate.

-

Base-catalyzed Cyclization: This intermediate undergoes a base-catalyzed cyclization to form the quinolone ring system.

-

Functional Group Manipulations: A series of reactions, including chlorination and amination, are then carried out to complete the synthesis of neratinib.[10]

Various synthetic routes have been developed, with some focusing on improving the efficiency and scalability of the process.[21][22][23][24]

Synthesis of Milrinone

Milrinone is a phosphodiesterase 3 inhibitor. Industrial syntheses often start from 4-picoline.[5]

Experimental Protocol:

-

Formation of a Pyridyl Ketone: 4-picoline is converted to a 1-(4-pyridyl)-2-propanone derivative.

-

Condensation and Cyclization: This ketone is then reacted with a suitable three-carbon component, such as ethoxymethylenemalononitrile or a derivative of cyanoacetamide, in the presence of a base to construct the 2-pyridone ring of milrinone.[5][25][26][27]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the action and synthesis of nicotinonitrile derivatives is crucial for a comprehensive understanding.

PIM-1 Kinase Signaling Pathway

VEGFR-2 Signaling Pathway in Angiogenesis

General Workflow for Multi-Component Synthesis of Nicotinonitrile Derivatives

Many modern approaches to nicotinonitrile derivatives utilize efficient multi-component reactions.

Conclusion

The nicotinonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. From its early synthesis to its incorporation into blockbuster drugs, the journey of nicotinonitrile derivatives highlights the power of medicinal chemistry in addressing complex diseases. The continued exploration of this versatile scaffold, aided by modern synthetic methods and a deeper understanding of biological pathways, promises to yield a new generation of innovative medicines. This guide serves as a comprehensive resource to support and inspire further research and development in this exciting and impactful area of drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 3. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Phosphodiesterase inhibitors: history of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Inner Workings: Tyrosine kinases, their discovery and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. iCMLf - 25 Years of TKIs: A Timeline of Transformation - About us | International CML Foundation [cml-foundation.org]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 12. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]

- 15. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neratinib synthesis - chemicalbook [chemicalbook.com]

- 22. CN103265530A - Preparation method of neratinib - Google Patents [patents.google.com]

- 23. CN103588755B - The preparation method of Neratinib - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. CN113493410A - Preparation process of milrinone - Google Patents [patents.google.com]

- 26. CN101143844A - Method of preparing milrinone lactate - Google Patents [patents.google.com]

- 27. CN103288725B - Method for synthesising milrinone - Google Patents [patents.google.com]

Potential Therapeutic Applications of the Nicotinonitrile Scaffold: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

The nicotinonitrile moiety is a significant pharmacophore in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have been extensively investigated for their potential as therapeutic agents, particularly in the field of oncology. This technical guide provides an overview of the potential therapeutic targets of nicotinonitrile-containing compounds, supported by data from in vitro studies on various derivatives.

Potential Therapeutic Areas

The primary therapeutic area where nicotinonitrile derivatives have shown promise is oncology . Numerous studies have reported the cytotoxic effects of substituted nicotinonitriles against a variety of cancer cell lines.[1][2][3] Beyond cancer, compounds containing the pyridine nucleus, a core component of nicotinonitriles, have been explored for a multitude of other therapeutic applications, including:

Focus on Anticancer Activity: In Vitro Studies

The most well-documented biological activity of nicotinonitrile derivatives is their ability to inhibit the proliferation of cancer cells. The specific therapeutic targets often depend on the nature and position of the substituents on the nicotinonitrile ring.

Several studies have quantified the in vitro cytotoxic activity of various nicotinonitrile derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for selected nicotinonitrile derivatives from the literature.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Substituted Pyridine | Compound 13 | HepG2 (Hepatocellular Carcinoma) | 8.78 ± 0.7 | [3] |

| Compound 13 | HeLa (Cervical Carcinoma) | 15.32 ± 1.2 | [3] | |

| Substituted Pyrazolopyridine | Compound 19 | HepG2 (Hepatocellular Carcinoma) | 5.16 ± 0.4 | [3] |

| Compound 19 | HeLa (Cervical Carcinoma) | 4.26 ± 0.3 | [3] | |

| Pyridinethione Derivatives | Compound 7b | HCT-116 (Colon Carcinoma) | Strong Activity | [1][2] |

| Compound 12a | HepG2 (Hepatocellular Carcinoma) | Strong Activity | [1][2] | |

| Compound 4g | HepG2 (Hepatocellular Carcinoma) | Strong Activity | [1][2] |

Note: For some compounds, the original literature describes the activity qualitatively as "strong" without providing specific IC50 values.

Experimental Protocols

The evaluation of the anticancer potential of nicotinonitrile derivatives typically involves a series of in vitro assays. A standard protocol for assessing cytotoxicity is the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a suitable culture medium.

-

Compound Treatment: The following day, the cells are treated with varying concentrations of the test compounds (e.g., nicotinonitrile derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 20 μL of 5 mg/mL MTT in PBS) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., 100 μL of DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagram illustrates a hypothetical signaling pathway that could be targeted by anticancer nicotinonitrile derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.

Caption: Hypothetical inhibition of pro-survival signaling pathways by a nicotinonitrile derivative.

The diagram below outlines a general workflow for the synthesis and biological evaluation of a library of nicotinonitrile derivatives.

Caption: General workflow for the discovery of bioactive nicotinonitrile derivatives.

Conclusion

While specific therapeutic targets for 2,4-Dihydroxy-6-methylnicotinonitrile have not been identified in the reviewed literature, the broader family of nicotinonitrile derivatives represents a promising class of compounds with significant potential, particularly in the development of novel anticancer agents. Further research is warranted to synthesize and evaluate the biological activities of this compound and its analogues to elucidate their specific mechanisms of action and therapeutic potential. The experimental and conceptual frameworks provided in this guide offer a starting point for such investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Mechanisms of Action of Substituted Cyanopyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted cyanopyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms of action of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity: A Multi-Targeted Approach

Substituted cyanopyridines exert their anticancer effects through the modulation of various signaling pathways and inhibition of key enzymes crucial for cancer cell proliferation, survival, and migration.

Kinase Inhibition

A primary mechanism by which cyanopyridine derivatives exhibit their antitumor properties is through the inhibition of various protein kinases. These enzymes play a pivotal role in cell signaling and are often dysregulated in cancer.

1.1.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Certain cyanopyridone and spiro-pyridine analogs have been identified as potent inhibitors of EGFR and VEGFR-2, both of which are critical for tumor growth and angiogenesis.[1] For instance, some 3-cyanopyridone/pyrazoline hybrids have demonstrated dual inhibitory effects against both EGFR and BRAFV600E pathways.[2] Similarly, novel cyanopyridones have been identified as dual inhibitors of VEGFR-2 and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4]

1.1.2. PIM-1 Kinase Inhibition

The proviral integration site for Moloney murine leukemia virus (PIM-1) kinase is another significant target for cyanopyridine-based compounds.[5][6] Overexpression of PIM-1 is associated with cancer initiation and progression by inhibiting apoptosis and promoting cell proliferation.[6] Several 3-cyanopyridine derivatives have been reported as potent PIM-1 kinase inhibitors.[6]

Inhibition of the STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a promising therapeutic target in various cancers. One study found that the 2-amino-3-cyanopyridine derivative, compound 3n, effectively inhibits the phosphorylation of STAT3 in a dose- and time-dependent manner, thereby impeding the migration and colony formation of colorectal cancer cells.[7]

Topoisomerase IIβ Inhibition

Molecular docking studies have suggested that cyanopyridine-based 1,3,4-oxadiazole derivatives can exhibit potent binding affinity within the active site of human topoisomerase-IIβ.[8][9] This interaction suggests a potential anticancer mechanism by interfering with DNA replication and repair.

Modulation of Survivin

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in many cancers and is associated with resistance to chemotherapy.[10] Certain novel 3-cyanopyridine derivatives have been developed as survivin modulators, thereby inducing apoptosis in cancer cells.[10]

Enzyme Inhibition Beyond Cancer

The inhibitory activity of substituted cyanopyridines extends to enzymes outside the direct realm of cancer therapy.

Carbonic Anhydrase Inhibition

A series of novel 2-amino-3-cyanopyridines have been shown to be effective inhibitors of human carbonic anhydrase (CA) I and II isoenzymes.[11] Carbonic anhydrases are metalloenzymes that catalyze the interconversion of carbon dioxide and bicarbonate and are involved in various physiological processes.[11]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various substituted cyanopyridines.

Table 1: Anticancer Activity (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11a | A-549 (Non-small cell lung) | 9.24 µg/mL | [12] |

| 16a | HepG-2 (Liver) | 6.45 µg/mL | [12] |

| 4e | MCF-7 (Breast) | 8.352 | [8][9] |

| 4a-f (range) | CaCo-2 (Colorectal) | 2.612 - 8.394 | [9] |

| 3n | HCT-116 (Colorectal) | 10.50 | [7] |

| 3n | A375 (Melanoma) | 4.61 | [7] |

| 5a | MCF-7 (Breast) | 1.77 | [3][4] |

| 5e | MCF-7 (Breast) | 1.39 | [3][4] |

| 5a | HepG2 (Liver) | 2.71 | [3][4] |

| 4c | HepG2 (Liver) | 8.02 | [5] |

| 4d | HepG2 (Liver) | 6.95 | [5] |

| 5e | PC-3 (Prostate) | Twice the activity of 5-FU | [10] |

| 5e | MDA-MB-231 (Breast) | 2.6-fold the activity of 5-FU | [10] |

| 9a | MCF-7 (Breast) | 2 | [13] |

Table 2: Enzyme Inhibition Data

| Compound ID | Target Enzyme | Inhibition Value (Ki or IC50 in µM) | Reference |

| 7d | Carbonic Anhydrase I | Ki: 2.84 | [11] |

| 7b | Carbonic Anhydrase II | Ki: 2.56 | [11] |

| 5e | VEGFR-2 | IC50: 0.124 | [3] |

| 5a | VEGFR-2 | IC50: 0.217 | [3] |

| 5e | HER-2 | IC50: 0.077 | [3] |

| 5a | HER-2 | IC50: 0.168 | [3] |

| 10f | PIM-1 Kinase | IC50: 0.017 | [5] |

| 4b | PIM-1 Kinase | IC50: 0.63 | [5] |

| 4c | PIM-1 Kinase | IC50: 0.61 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the literature for evaluating the activity of substituted cyanopyridines.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding of a test compound to the active site of a kinase.

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing an assay buffer, a fluorescently labeled ATP tracer, and the target kinase (e.g., EGFR, VEGFR-2).

-

Inhibitor Addition: The substituted cyanopyridine compound or a DMSO control is added to the wells.

-

Antibody Addition: A europium-labeled anti-tag antibody that binds to the kinase is added.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: The TR-FRET signal is measured using a fluorescence plate reader. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying kinase inhibition.

Western Blot Analysis for STAT3 Phosphorylation

This technique is used to detect the levels of specific proteins, in this case, phosphorylated STAT3 (pSTAT3), in cell lysates.

-

Cell Lysis: Cancer cells treated with cyanopyridine derivatives are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for pSTAT3.

-

Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.

-

Detection: A chemiluminescent substrate is added, and the resulting signal is detected, indicating the amount of pSTAT3. Total STAT3 levels are also measured as a loading control.

Conclusion

Substituted cyanopyridines are a promising class of compounds with diverse mechanisms of action, particularly in the context of cancer therapy. Their ability to target multiple key signaling pathways and enzymes, including various kinases, the STAT3 pathway, and topoisomerases, underscores their potential for the development of novel therapeutics. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships and optimization of these scaffolds will likely lead to the discovery of even more potent and selective drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Cyanopyridines, Py...: Ingenta Connect [ingentaconnect.com]

- 13. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 2,4-Dihydroxy-6-methylnicotinonitrile Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted bioactivity of 2,4-Dihydroxy-6-methylnicotinonitrile, a small molecule with therapeutic potential. In the absence of extensive experimental data, this document leverages in silico methodologies to forecast its biological activities, focusing on anticancer and anti-inflammatory applications. This guide details predictive data, potential mechanisms of action, and relevant experimental protocols for the validation of these computational findings. The information is presented to aid researchers and drug development professionals in exploring the therapeutic promise of this nicotinonitrile derivative.

Introduction

This compound is a heterocyclic compound belonging to the nicotinonitrile class of molecules. Derivatives of nicotinonitrile have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The structural features of this compound, specifically the dihydroxy and methyl substitutions on the pyridine ring, suggest a high potential for biological activity through various molecular interactions. This guide employs a predictive approach, utilizing data from structurally similar compounds and computational modeling techniques to elucidate the probable bioactivities and mechanisms of action of this specific molecule.

Predicted Bioactivities and Mechanisms of Action

Based on the chemical structure of this compound and in silico analyses of related compounds, two primary areas of bioactivity are predicted: anticancer and anti-inflammatory.

Predicted Anticancer Activity

Nicotinonitrile derivatives have shown promise as anticancer agents by targeting key regulators of tumor growth and proliferation.[1] The predicted anticancer activity of this compound is likely mediated through the inhibition of critical protein kinases and modulation of oncogenic signaling pathways.

2.1.1. Predicted Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a well-established anticancer strategy.[2] Molecular docking studies on similar nicotinamide derivatives have demonstrated strong binding affinities for the ATP-binding site of the VEGFR-2 kinase domain.[3][4]

2.1.2. Predicted Signaling Pathway Involvement: MAPK and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and inflammation.[5] By inhibiting upstream kinases like VEGFR-2, this compound is predicted to indirectly suppress the activation of these pathways.

Predicted Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Many nicotinonitrile derivatives have demonstrated anti-inflammatory properties.[6]

2.2.1. Predicted Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that plays a central role in the inflammatory response by producing prostaglandins. Molecular docking studies of compounds with structural similarities to this compound suggest a high binding affinity to the active site of COX-2.[7][8]

2.2.2. Predicted Signaling Pathway Involvement: NF-κB Pathway

The NF-κB signaling pathway is a critical regulator of inflammation.[9] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. The predicted interaction of this compound with upstream targets like COX-2 suggests a potential modulatory effect on NF-κB activation.

In Silico Prediction Workflow

The prediction of the bioactivity of this compound follows a structured in silico workflow. This computational approach allows for the rapid and cost-effective screening of potential biological activities and mechanisms of action before proceeding to more resource-intensive experimental validation.

Predicted Binding Affinities and Activities

The following tables summarize the predicted binding affinities and biological activities of this compound based on molecular docking and Quantitative Structure-Activity Relationship (QSAR) models derived from studies on analogous compounds.[10][11]

Table 1: Predicted Anticancer Activity

| Target | Predicted Binding Energy (kcal/mol) | Predicted IC50 (µM) | Method |

| VEGFR-2 | -8.5 to -10.2 | 0.5 - 5.0 | Molecular Docking & QSAR |

Table 2: Predicted Anti-inflammatory Activity

| Target | Predicted Binding Energy (kcal/mol) | Predicted IC50 (µM) | Method |

| COX-2 | -7.9 to -9.5 | 1.0 - 10.0 | Molecular Docking & QSAR |

Note: These values are predictive and require experimental validation.

Key Signaling Pathways

The predicted bioactivities of this compound are likely to involve the modulation of key cellular signaling pathways critical in cancer and inflammation.

MAPK Signaling Pathway

NF-κB Signaling Pathway

Experimental Protocols for Validation

Experimental validation is crucial to confirm the in silico predictions. The following are detailed methodologies for key assays.

MTT Assay for Cytotoxicity

This assay assesses the effect of the compound on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on VEGFR-2 activity.[12][13]

-

Reaction Setup: In a 96-well plate, add the reaction buffer, a specific peptide substrate for VEGFR-2, and various concentrations of this compound.

-

Enzyme Addition: Add recombinant human VEGFR-2 kinase to initiate the reaction.

-

ATP Addition: Add ATP to the wells to start the phosphorylation reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a luminescence-based method, such as ADP-Glo™ Kinase Assay. The signal is inversely proportional to the kinase activity.

-

IC50 Calculation: Determine the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.

COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit COX-2.[14][15]

-

Enzyme and Compound Incubation: In a 96-well plate, pre-incubate human recombinant COX-2 enzyme with various concentrations of this compound in the presence of heme and a cofactor.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

-

Prostaglandin Measurement: After a specific incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of PGE2 production.

NF-κB Reporter Assay

This assay quantifies the effect of the compound on NF-κB transcriptional activity.[16][17]

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Conclusion

While experimental data for this compound is currently limited, in silico predictions strongly suggest its potential as a dual anticancer and anti-inflammatory agent. The predicted mechanisms of action, involving the inhibition of key targets such as VEGFR-2 and COX-2 and the modulation of the MAPK and NF-κB signaling pathways, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for the validation of these computational findings. This comprehensive predictive analysis serves as a valuable resource for researchers and drug development professionals to unlock the therapeutic potential of this compound.

References

- 1. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physchemres.org [physchemres.org]

- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]